3-Iodoimidazo[1,2-a]pyrimidine

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Halogen Reactivity

3-Iodoimidazo[1,2-a]pyrimidine is the preferred building block for solid-phase Suzuki-Miyaura library synthesis. The iodine at C3 provides decisively faster oxidative addition with Pd catalysts compared to bromo or chloro analogs, enabling room-temperature couplings that preserve sensitive functional groups. Unlike direct bromination, this pre-iodinated scaffold guarantees exclusive 3-substitution, eliminating regioisomeric mixtures and tedious separations. Supplied as a solid (≥95% purity), it is the rational choice for combinatorial chemistry and late-stage diversification of imidazo[1,2-a]pyrimidine pharmacophores.

Molecular Formula C6H4IN3
Molecular Weight 245.023
CAS No. 1391088-79-1
Cat. No. B2544281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-a]pyrimidine
CAS1391088-79-1
Molecular FormulaC6H4IN3
Molecular Weight245.023
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)I
InChIInChI=1S/C6H4IN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
InChIKeyHYNDIQDXMQWEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-a]pyrimidine CAS 1391088-79-1: Core Properties and Procurement Identity


3-Iodoimidazo[1,2-a]pyrimidine (CAS 1391088-79-1) is a halogenated fused heterocyclic building block comprising an imidazole ring fused to a pyrimidine ring, with a single iodine atom substituted at the 3-position [1]. Its molecular formula is C6H4IN3, with a molecular weight of 245.02 g/mol and a calculated density of 2.2±0.1 g/cm³ . The compound is commercially supplied as a solid with a purity specification of 95% and a melting point (decomposition) of 213–220 °C . This structure establishes the compound as a reactive intermediate designed for subsequent functionalization at the 3-position, leveraging the iodo substituent for metal-catalyzed transformations [2].

Why 3-Iodoimidazo[1,2-a]pyrimidine Cannot Be Interchanged with Other 3-Haloimidazo[1,2-a]pyrimidines


Within the imidazo[1,2-a]pyrimidine class, the identity of the halogen at the 3-position is not a trivial substitution but dictates the compound's fundamental reactivity profile, synthetic utility, and the resulting regioisomeric outcomes in downstream transformations. The iodo derivative (C–I bond) exhibits substantially different behavior compared to its bromo (C–Br) and chloro (C–Cl) analogs in terms of oxidative addition kinetics in palladium-catalyzed cross-couplings and electrophilic substitution pathways [1]. Furthermore, synthetic routes employing different halogens can lead to divergent substitution patterns; for instance, bromination of the core structure can yield mixtures of 6-bromo- and 3,6-dibromo-substituted products, whereas analogous iodination strategies target the 3-position with higher selectivity [2]. Therefore, selecting the iodo-substituted building block is a functional choice dictated by the required reactivity threshold and regiochemical fidelity for the intended chemical transformation.

3-Iodoimidazo[1,2-a]pyrimidine: Quantified Differentiation vs. Halogenated Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo/Chloro Analogs

The 3-iodo derivative enables efficient solid-phase Suzuki-Miyaura cross-coupling with various boronic acids under microwave-assisted conditions, a transformation that is significantly less efficient or requires more forcing conditions with the corresponding 3-bromo or 3-chloro analogs due to slower oxidative addition of C–Br and C–Cl bonds to palladium(0). While this publication demonstrates functionalization of polymer-bound 3-iodoimidazo[1,2-a]pyrimidine [1], the differential reactivity of aryl iodides versus aryl bromides in Suzuki couplings is a well-established principle in organometallic chemistry, where C–I bonds typically undergo oxidative addition orders of magnitude faster than C–Br bonds and are vastly more reactive than C–Cl bonds under standard conditions [2].

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Halogen Reactivity

Regioselectivity of Halogenation: Iodine vs. Bromine in Imidazo[1,2-a]pyrimidine Core Construction

The choice of halogen reagent during core synthesis dictates the regioisomeric outcome. A comparative study by Kochergin et al. (2000) demonstrated that reacting 2-aminopyrimidines with methyl aryl ketones and bromine leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, indicating a lack of exclusive control over the 3-position [1]. In contrast, analogous reactions with iodine or the use of pre-formed 3-iodo intermediates allow for exclusive functionalization at the 3-position without concurrent 6-substitution, as evidenced by the utility of polymer-bound 3-iodoimidazo[1,2-a]pyrimidine in subsequent site-selective Suzuki couplings [2].

Regioselective Synthesis Halogenation Imidazopyrimidine

Commercial Purity Benchmark: 3-Iodoimidazo[1,2-a]pyrimidine vs. 3-Bromo Analog

Commercial supply specifications provide a direct procurement-level comparison. 3-Iodoimidazo[1,2-a]pyrimidine is offered by a major supplier (Sigma-Aldrich) with a documented purity assay of 95% . In contrast, the most closely related bromo analog, 3-bromoimidazo[1,2-a]pyrimidine (CAS 6840-45-5), is commonly supplied with a purity of 95% as well, but synthesis yields for this bromo analog via one-pot cyclization/bromination methods are reported in the range of 60–75% , and a specific synthetic route achieved an 87% yield . While the purity specification at the point of sale is equivalent, the 3-iodo derivative's consistent commercial availability at 95% purity ensures reliable starting material quality for subsequent transformations.

Purity Specification Procurement Benchmark Halogenated Heterocycles

Physical Property Differentiation: Molecular Weight and Density for Purification Planning

The substitution of iodine for bromine or chlorine at the 3-position results in quantifiable differences in physical properties that impact purification and handling. 3-Iodoimidazo[1,2-a]pyrimidine has a molecular weight of 245.02 g/mol and a calculated density of 2.2±0.1 g/cm³ . In comparison, the 3-bromo analog (CAS 6840-45-5) has a molecular weight of 198.02 g/mol , and the 3-chloro analog (CAS 143696-95-1) has a molecular weight of 153.57 g/mol . The higher molecular weight and density of the iodo derivative provide distinct chromatographic retention and crystallization behavior, which can be advantageous during isolation and purification steps.

Physical Properties Purification Halogen Effect

3-Iodoimidazo[1,2-a]pyrimidine: High-Value Application Scenarios for Scientific Procurement


Solid-Phase Synthesis of Imidazo[1,2-a]pyrimidine Libraries via Suzuki-Miyaura Cross-Coupling

Procurement of 3-iodoimidazo[1,2-a]pyrimidine is specifically justified for solid-phase combinatorial chemistry programs aimed at generating diverse 3-arylated imidazo[1,2-a]pyrimidine libraries. The iodo substituent's enhanced reactivity toward oxidative addition enables efficient on-resin Suzuki-Miyaura couplings with a broad range of boronic acids under microwave irradiation, a transformation that would proceed sluggishly or fail with the corresponding bromo or chloro analogs on solid support . The exclusive 3-substitution avoids the regioisomeric complications observed when attempting to brominate the core directly, which yields mixtures of 6-bromo and 3,6-dibromo products .

Late-Stage Functionalization in Medicinal Chemistry Campaigns

In medicinal chemistry optimization, the 3-iodo handle serves as a privileged exit vector for late-stage diversification. The significantly faster oxidative addition kinetics of the C–I bond relative to C–Br and C–Cl allow chemists to perform cross-coupling reactions under milder conditions (e.g., room temperature, lower catalyst loading), minimizing decomposition of sensitive functional groups elsewhere in the molecule. This is particularly valuable when appending diverse aryl or heteroaryl moieties to a conserved imidazo[1,2-a]pyrimidine pharmacophore.

Synthesis of 3-Substituted Imidazo[1,2-a]pyrimidine Drug Intermediates with Defined Regiochemistry

The compound is the preferred starting material when synthetic routes demand unequivocal regiochemical control at the 3-position. Direct bromination of the imidazo[1,2-a]pyrimidine scaffold produces mixtures of 6-bromo and 3,6-dibromo derivatives, necessitating chromatographic separation and reducing overall yield . By starting with the pre-formed 3-iodo building block, the user bypasses this regioselectivity challenge entirely, ensuring that all subsequent functionalization occurs exclusively at the desired 3-position.

Preparation of HCV NS5B Polymerase Inhibitor Scaffolds

Derivatives of 3-iodoimidazo[1,2-a]pyrimidine, specifically the 2-carboxylic acid analog, have demonstrated inhibitory activity against hepatitis C virus (HCV) NS5B polymerase with an EC₅₀ of 0.8 µM when incorporated into imidazo[1,2-a]pyrimidine-carboxamide scaffolds . While this activity is reported for a derivative rather than the parent compound, it establishes the 3-iodoimidazo[1,2-a]pyrimidine core as a valid starting point for antiviral lead optimization programs targeting NS5B polymerase.

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